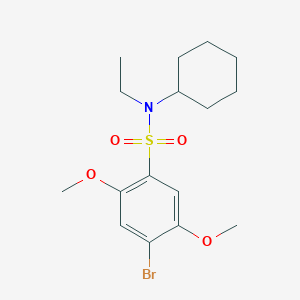
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Bromo-DragonFLY and is classified as a hallucinogenic drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Mecanismo De Acción
Bromo-DragonFLY is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception and mood, which is why it is classified as a hallucinogenic drug. However, the exact mechanism of action is still not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
Bromo-DragonFLY has been shown to have a range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and emotions. These effects can vary depending on the dosage and individual factors such as age, weight, and health status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromo-DragonFLY has several advantages for use in lab experiments, including its potency and specificity for serotonin receptors. However, it also has several limitations, such as its potential for toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several areas of future research for Bromo-DragonFLY, including further studies on its potential therapeutic applications, as well as its mechanism of action and effects on the brain and body. Additionally, research is needed to better understand the potential risks and side effects associated with its use, as well as the optimal dosing and administration methods. Overall, Bromo-DragonFLY has the potential to be a valuable tool in scientific research and could lead to new insights into the functioning of the brain and the development of new treatments for mental health disorders.
Métodos De Síntesis
The synthesis of Bromo-DragonFLY involves several steps, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
Bromo-DragonFLY has been studied for its potential therapeutic applications, particularly in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Propiedades
Nombre del producto |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H24BrNO4S |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO4S/c1-4-18(12-8-6-5-7-9-12)23(19,20)16-11-14(21-2)13(17)10-15(16)22-3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
ATNNKFWBGIEEJN-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



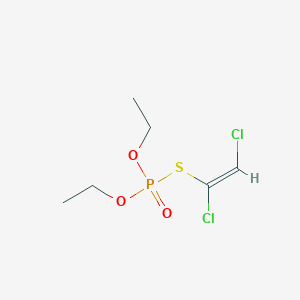
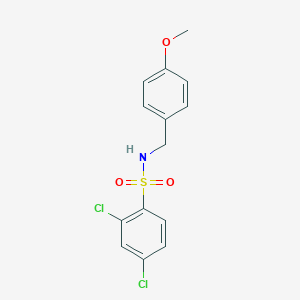
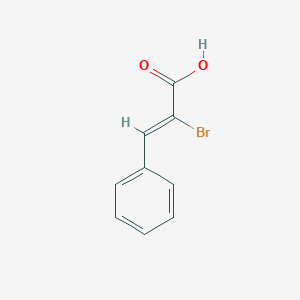
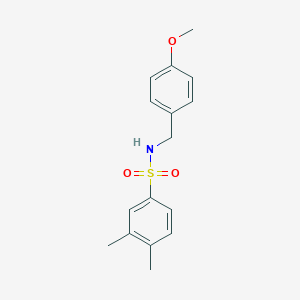



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




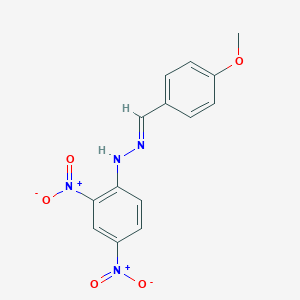
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)